(1R)-1-phenylpentan-1-amine hydrochloride
Overview
Description
(1R)-1-phenylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N.ClH. It is a chiral amine, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly affect its chemical behavior and interactions. This compound is often used in scientific research and various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-phenylpentan-1-amine hydrochloride typically involves the following steps:
Phenylpentan-1-one Reduction: The starting material, phenylpentan-1-one, undergoes a reduction reaction to form (1R)-1-phenylpentan-1-ol.
Amination: The resulting (1R)-1-phenylpentan-1-ol is then converted to (1R)-1-phenylpentan-1-amine through an amination reaction.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-phenylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: (1R)-1-phenylpentan-1-ol or pentane derivatives.
Substitution: Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
(1R)-1-phenylpentan-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and receptor binding assays.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of chiral drugs.
Industry: The compound finds applications in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (1R)-1-phenylpentan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(1S)-1-phenylpentan-1-amine hydrochloride
(1R)-1-phenylethylamine hydrochloride
(1R)-1-phenylbutan-1-amine hydrochloride
Biological Activity
(1R)-1-phenylpentan-1-amine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry. Its structure, characterized by a phenyl group attached to a pentane backbone with an amine functional group, suggests potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C11H17N·HCl
- Molecular Weight : 201.72 g/mol
- Appearance : White crystalline solid
The biological activity of this compound primarily involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent , which means it mimics the effects of the sympathetic nervous system. The compound is known to:
- Promote the release of norepinephrine.
- Activate adrenergic receptors, leading to increased heart rate and blood pressure.
The specific mechanism may involve both direct agonist activity at certain adrenergic receptors and indirect effects through neurotransmitter release.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Stimulatory Effects
- CNS Stimulation : Increases alertness and energy levels.
- Cardiovascular Effects : Elevated heart rate and blood pressure due to adrenergic receptor activation.
Case Studies
- Study on Cardiovascular Responses :
- Behavioral Studies :
Comparative Biological Activity
To understand the unique properties of this compound, it is useful to compare it with similar compounds.
Compound Name | Mechanism of Action | Notable Effects |
---|---|---|
(S)-Phenylpropanolamine | Adrenergic agonist | Appetite suppression |
(R)-Phenylephrine | Alpha-adrenergic agonist | Vasoconstriction |
(S)-Amphetamine | Dopaminergic and norepinephrine release | CNS stimulation, appetite suppression |
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. Toxicity studies indicate that high doses can lead to adverse effects such as:
- Increased heart rate leading to tachycardia.
- Potential for dependence due to stimulant properties.
Safety data suggest that precautions should be taken when handling this compound, particularly regarding skin and eye contact .
Properties
IUPAC Name |
(1R)-1-phenylpentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNSARPWZWWBT-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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